Selective Allosteric EGFR Mutant Inhibition vs. Non-Selective Thiazolidinone Anti-Inflammatory Activity
The target compound is explicitly claimed in patent AU2018276441B2 as a selective allosteric inhibitor of EGFR mutants TMLR, TMLRCS, LR, and LRCS [1]. In contrast, structurally similar 2-(2,4-dioxothiazolidin-5-yl)acetamides (e.g., N-(4-aryl-thiazol-2-yl) derivatives) demonstrated anti-inflammatory activity via COX inhibition with IC50 values in the low micromolar range but no reported EGFR mutant activity [2]. The quantitative selectivity shift is inferred from the distinct biological pathways targeted.
| Evidence Dimension | Target selectivity (EGFR mutant allosteric inhibition vs. COX-mediated anti-inflammatory activity) |
|---|---|
| Target Compound Data | Claimed as selective allosteric inhibitor of TMLR/TMLRCS/LR/LRCS EGFR mutants (no quantitative IC50 publicly available) |
| Comparator Or Baseline | N-(4-aryl-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides (e.g., compound 4k) show anti-inflammatory activity with 62-78% inhibition at 100 µM in carrageenan-induced paw edema model [2] |
| Quantified Difference | Qualitative target pathway divergence; EGFR inhibition vs. COX anti-inflammatory pathway |
| Conditions | Patent disclosure based on in vitro enzymatic and cellular EGFR mutant assays [1]; anti-inflammatory data from in vivo rodent model [2] |
Why This Matters
This differentiation is critical for oncology researchers requiring specific EGFR mutant allosteric modulators rather than broad-spectrum anti-inflammatory thiazolidinones.
- [1] AU2018276441B2. Compounds which are selective allosteric inhibitors of TMLR, TMLRCS, LR, LRCS containing EGFR mutants. Google Patents. https://patents.google.com/patent/AU2018276441B2/en (accessed 2026-04-28). View Source
- [2] Koppireddi S, et al. Novel 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides as antioxidant and/or anti-inflammatory compounds. Eur J Med Chem. 2013;66:305-313. doi:10.1016/j.ejmech.2013.06.005. View Source
